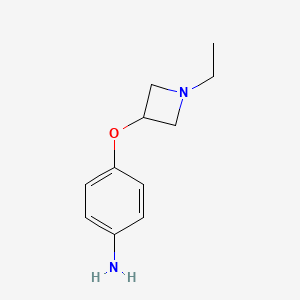
3-(4-Aminophenoxy)-1-ethylazetidine
Cat. No. B8390418
M. Wt: 192.26 g/mol
InChI Key: YFTXVLYHSXWFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05130309
Procedure details


A solution of 1-ethyl-3-(4-nitrophenoxy)azetidine in ethanol is subjected to catalytic reduction using palladium on carbon catalyst using standard procedures to obtain the title compound.
Name
1-ethyl-3-(4-nitrophenoxy)azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:6][CH:5]([O:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)[CH2:4]1)[CH3:2]>C(O)C.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][CH:5]2[CH2:4][N:3]([CH2:1][CH3:2])[CH2:6]2)=[CH:9][CH:10]=1
|
Inputs


Step One
|
Name
|
1-ethyl-3-(4-nitrophenoxy)azetidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CC(C1)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(OC2CN(C2)CC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
